1-ethyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}-1H-pyrazole hydrochloride
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Overview
Description
1-ethyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}-1H-pyrazole hydrochloride is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a tetrahydrothieno[3,2-c]pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}-1H-pyrazole hydrochloride typically involves multiple steps, starting with the preparation of the pyrazole ring. The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and 1,3-dicarbonyl compounds . The sulfonyl group is then introduced via sulfonation reactions, often using sulfonyl chlorides under basic conditions . The tetrahydrothieno[3,2-c]pyridine moiety is synthesized through cyclization reactions involving thiophene derivatives and appropriate reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale reactions, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of heterogeneous catalysts can be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}-1H-pyrazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
1-ethyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}-1H-pyrazole hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}-1H-pyrazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis . The pathways involved may include signal transduction pathways, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds with similar pyrazole rings, such as 3(5)-substituted pyrazoles.
Sulfonyl Compounds: Compounds with sulfonyl groups, such as sulfonylureas.
Thieno[3,2-c]pyridine Derivatives: Compounds with similar thieno[3,2-c]pyridine moieties.
Uniqueness
1-ethyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-sulfonyl}-1H-pyrazole hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
5-(1-ethylpyrazol-4-yl)sulfonyl-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S2.ClH/c1-2-14-9-11(7-13-14)19(16,17)15-5-3-12-10(8-15)4-6-18-12;/h4,6-7,9H,2-3,5,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCFIGYODXYWTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)N2CCC3=C(C2)C=CS3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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